1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazoloisoquinoline family, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl- typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. This reaction involves the use of a 1,3-dipole compound and an α,β-unsaturated ketone, which are refluxed in acetonitrile solution under the action of potassium carbonate or potassium phosphate to yield the target compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression . Additionally, its anticancer activity is attributed to its ability to inhibit protein kinases such as Haspin, which plays a crucial role in cell mitosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Known for its kinase inhibitory properties.
Pyrazolo[5,1-a]isoquinoline: Exhibits fluorescence properties and is used in the development of fluorescent probes.
Pyrazolo[3,4-c]isoquinoline: Similar in structure but differs in its substitution pattern, leading to distinct biological activities.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl- stands out due to its unique substitution pattern, which imparts specific biological activities such as potent anti-inflammatory and anticancer effects. Its ability to inhibit multiple protein kinases and its application in fluorescent probe development further highlight its versatility and significance in scientific research .
Properties
CAS No. |
824968-43-6 |
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Molecular Formula |
C16H11ClN4 |
Molecular Weight |
294.74 g/mol |
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H11ClN4/c1-9-14-16(21-20-9)12-5-3-2-4-11(12)15(19-14)10-6-7-13(17)18-8-10/h2-8H,1H3,(H,20,21) |
InChI Key |
BUJNKGRJEDRUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CN=C(C=C4)Cl |
Origin of Product |
United States |
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